Cas no 93413-76-4 (1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol)

1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol structure
93413-76-4 structure
Nombre del producto:1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol
Número CAS:93413-76-4
MF:C15H19NO2
Megavatios:245.31686425209
MDL:MFCD06658142
CID:61629
PubChem ID:160871157

1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol Propiedades químicas y físicas

Nombre e identificación

    • 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile
    • 1-(cyclohexanol)-(4methoxyphenyl)acetonitrile
    • 1-[2-Amino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol hydrochloride
    • 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol
    • 1-[Cyano-(p-methoxyphenyl)methyl]cyclohexanol
    • 1-(Cyano-(4-methoxyphenyl)ethyl)cyclohexanol
    • (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile
    • [(1-Cyano)-1-(4-Methoxyphenyl)Methyl ] Cyclohexanol
    • 1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol
    • 1-[Cyano(p-methoxyphenyl)methyl]cyclohexanol
    • 1-[Cyano-(4-methoxyphenyl)methyl]cyclohexanol
    • 1-(Hydroxycyclohexyl)-(4-methoxyphenyl)acetonitrile
    • 1-Hydroxycyclohexyl-(4-methoxyphenyl)acetonitrile
    • 1-Hydroxycyclohexyl)-(4-methoxyphenyl)acetonitrile
    • Venlafaxine Cyano
    • PubChem15651
    • 1-(hydrocyclohexyl)-(4-methoxyphenyl)acetonitrile
    • Benzeneacetonitrile, α-(1-hydroxycyclohexyl)-4-methoxy-, (±)- (ZCI)
    • α-(1-Hydroxycyclohexyl)-4-methoxybenzeneacetonitrile (ACI)
    • (4-Methoxyphenyl)-(1-hydroxycyclohex-1-yl)acetonitrile
    • α-(p-Methoxyphenyl)-α-(1-hydroxycyclohexyl)acetonitrile
    • 1-[cyano(4-methoxyphenyl) methyl]cyclohexanol
    • SCHEMBL1671921
    • AS-37928
    • Benzeneacetonitrile, alpha-(1-hydroxycyclohexyl)-4-methoxy-
    • 1-[cyano(p-methoxyphenyl)methyl] cyclohexanol
    • alpha(1-Hydroxycyclohexyl)-p-methoxyphenylacetonitrile
    • INTERMEDIATE OF VENLAFAXINE
    • CS-0186384
    • 1-[cyano(p-methoxy phenyl)methyl]cyclohexanol
    • (1-hydroxy-cyclohexyl)-(4-methoxy-phenyl)-acetonitrile
    • DB-017889
    • 1[cyano-(4-methoxyphenvl)methyl]cyclohexanol
    • 1-[Cyano-(4-methoxyphenyl)methyl]-cyclohexanol
    • 1-[cyano-(4-methoxy phenyl)methyl]cyclohexanol
    • 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile, (+/-)-
    • 93413-76-4
    • alpha-(1-Hydroxycyclohexyl)-4-methoxybenzeneacetonitrile
    • KMK8U27KDY
    • DTXSID101257342
    • J-006057
    • ASYJSBPNAIDUHX-UHFFFAOYSA-N
    • Benzeneacetonitrile, alpha-(1-hydroxycyclohexyl)-4-methoxy-, (+/-)-
    • (1-Hydroxycyclohexyl)-(4-methoxyphenyl)aceton itrile
    • AC-572
    • 1-[cyano(4-methoxyphenyl)-methyl]cyclohexanol
    • H1303
    • MFCD06658142
    • AKOS015889694
    • 131801-69-9
    • 1-[cyano(4-methoxy-phenyl)methyl]cyclohexanol
    • BCP08873
    • MDL: MFCD06658142
    • Renchi: 1S/C15H19NO2/c1-18-13-7-5-12(6-8-13)14(11-16)15(17)9-3-2-4-10-15/h5-8,14,17H,2-4,9-10H2,1H3
    • Clave inchi: ASYJSBPNAIDUHX-UHFFFAOYSA-N
    • Sonrisas: N#CC(C1(CCCCC1)O)C1C=CC(OC)=CC=1

Atributos calculados

  • Calidad precisa: 245.14200
  • Masa isotópica única: 245.141578849g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 18
  • Cuenta de enlace giratorio: 3
  • Complejidad: 306
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 1
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 53.2
  • Xlogp3: 3.1

Propiedades experimentales

  • Color / forma: Colorless and transparent liquid
  • Denso: 1.142
  • Punto de fusión: 125.0 to 129.0 deg-C
  • Punto de ebullición: 410.146 ºC at 760 mmHg
  • Punto de inflamación: 201.849 ºC
  • índice de refracción: 1.561
  • PSA: 53.25000
  • Logp: 2.99758

1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol Información de Seguridad

1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol Datos Aduaneros

  • Código HS:2926909090
  • Datos Aduaneros:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H22430-5g
2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile
93413-76-4 98%
5g
¥1737.0 2023-09-07
Cooke Chemical
BD8329831-100mg
2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile
93413-76-4 98%
100mg
RMB 105.60 2025-02-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H22430-100mg
2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile
93413-76-4 98%
100mg
¥133.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H22430-250mg
2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile
93413-76-4 98%
250mg
¥160.0 2023-09-07
Cooke Chemical
BD8329831-5g
2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile
93413-76-4 98%
5g
RMB 1412.00 2025-02-20
TRC
C982103-250mg
1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol
93413-76-4
250mg
$196.00 2023-05-18
Fluorochem
211895-5g
2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile
93413-76-4 95%
5g
£272.00 2022-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1257054-1g
2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile
93413-76-4 98%
1g
¥631.00 2024-04-24
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
H1303-5G
(1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile
93413-76-4 >98.0%(HPLC)(N)
5G
¥1,765.00 2023-07-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H834694-1g
(1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile
93413-76-4 98%
1g
¥640.00 2022-10-10

1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Solvents: 1-Butanol ;  5 min, -5 - 0 °C
1.2 Catalysts: Potassium hydroxide Solvents: Water ;  1.5 h, -5 - 0 °C
1.3 Reagents: Acetic acid ;  pH 6 - 7, -5 - 0 °C
Referencia
A process for the preparation of [cyano(methoxyphenyl)methyl]cyclohexanol
, India, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ;  rt → 15 °C; 30 min, 15 °C
1.2 30 min, 15 °C; 4 h, 15 °C
Referencia
Improved synthesis of 1-[2-amino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol
Chen, Wei; Pan, Yi; Tao, Yong, Jingxi Huagong Zhongjianti, 2009, 39(3), 45-46

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Catalysts: Polyethylene glycol Solvents: Water ;  rt; 5 h, 50 °C
Referencia
Green method for industrially producing venlafaxine hydrochloride
, China, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ;  rt → 15 °C; 30 min, 15 - 18 °C
1.2 30 min, 15 - 18 °C; 3 h, 15 - 18 °C
Referencia
Process and phase-transfer catalysts for the electrophilic condensation of substituted phenylacetonitriles with cyclic ketones to give substituted phenylhydroxynitriles
, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Sodium hydroxide ,  Tetrabutylammonium bromide Solvents: Methanol ,  Water ;  15 h, 25 - 30 °C
Referencia
Simple and an efficient method for the synthesis of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol hydrochloride: (±) venlafaxine racemic mixtures
Basappa; Kavitha, C. V.; Rangappa, K. S., Bioorganic & Medicinal Chemistry Letters, 2004, 14(12), 3279-3281

Métodos de producción 6

Condiciones de reacción
1.1 Catalysts: Zinc nitrate ,  Aluminum nitrate nonahydrate ,  Lithium fluoride Solvents: Pyridine ;  rt; 30 min, rt; rt → 60 °C; 2 h, 60 °C
Referencia
Preparation method of pharmaceutical intermediate of desmethylvenlafaxine or venlafaxine under catalysis of hydrotalcite material
, China, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Catalysts: Sodium hydroxide ,  Tetrabutylammonium hydrogen sulfate Solvents: Water
Referencia
Process for the preparation of 1-[cyano(aryl)methyl]cyclohexanols by the aldol condensation of phenylacetonitriles with cyclohexanone
, United States, , ,

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Sodium hydroxide ;  1 h, 25 - 30 °C; 30 °C → 10 °C
1.2 Solvents: Methanol ;  0 - 10 °C; 50 - 60 min, 0 - 10 °C; 6 h, 0 - 10 °C
Referencia
Process for the preparation of an intermediate for venlafaxine
, India, , ,

Métodos de producción 9

Condiciones de reacción
1.1 Catalysts: Tetrabutylammonium chloride ,  Sodium hydroxide Solvents: Water
Referencia
Process for the preparation of substituted phenylacetonitriles via the aldol reaction of cyclohexanone with phenylacetonitriles in the presence of a base
, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  30 min, 0 - 3 °C; 3 °C → -5 °C
1.2 3.5 h, -6 - -5 °C
Referencia
Synthesis of venlafaxine hydrochloride
Lu, Xiao-yi; Wu, Wen-liang; Zhang, Qi-ming; Dong, Dao-min, Zhejiang Huagong, 2011, 42(5), 9-11

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  -5 - 0 °C; 2 - 4 h, -5 - 0 °C
Referencia
An improved process for the preparation of venlafaxine
, India, , ,

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Water ;  30 min, 0 °C
1.2 0 °C; 0 °C → 15 °C; 1 h, 15 °C
1.3 Solvents: Water ;  1 h, rt
1.4 Solvents: Water ;  neutralized, rt
Referencia
An efficient and green protocol for the preparation of cycloalkanols: a practical synthesis of venlafaxine
Chavan, Subhash P.; Khobragade, Dushant A.; Kamat, Subhash K.; Sivadasan, Latha; Balakrishnan, Kamalam; et al, Tetrahedron Letters, 2004, 45(39), 7291-7295

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Sodium hydroxide ,  Tetrabutylammonium bromide Solvents: Methanol ,  Water ;  15 h, rt
Referencia
Screening of quinoline, 1,3-benzoxazine, and 1,3-oxazine-based small molecules against isolated methionyl-tRNA synthetase and A549 and HCT116 cancer cells including an in silico binding mode analysis
Bharathkumar, Hanumantharayappa; Mohan, Chakrabhavi Dhananjaya; Rangappa, Shobith; Kang, Taehee; Keerthy, H. K.; et al, Organic & Biomolecular Chemistry, 2015, 13(36), 9381-9387

Métodos de producción 14

Condiciones de reacción
1.1 rt → 16 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  1.5 h, 16 °C
Referencia
Method of preparation of α-(1-hydroxycyclhexyl)-α-(4-methoxyphenyl)acetonitrile
, Italy, , ,

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Sodium methoxide Catalysts: Tetrabutylammonium bromide ;  15 h, 25 - 30 °C
Referencia
Synthesis and molecular structure analysis of venlafaxine intermediate and its analog
Kavitha, C. V.; Lakshmi, S.; Basappa; Mantelingu, K.; Sridhar, M. A.; et al, Journal of Chemical Crystallography, 2005, 35(12), 957-963

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Methanol ;  rt → -2 °C; -2 °C; 2 - 3 h, -2 - 2 °C; 6 h, -2 - 2 °C
Referencia
Process for preparation of substituted aryl acetonitrile derivatives
, India, , ,

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ;  rt → 0 °C; 1 h, 0 - 5 °C
1.2 15 - 20 °C; 3 - 4 h, 20 °C
Referencia
Preparation of venlafaxine from 4-methoxyphenylacetonitrile
, China, , ,

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Methanol ,  Water ;  15 h, rt
Referencia
Preparation of oxo-aza-spiro undecane derivatives as modulators of JAK-STAT pathway for the treatment of diseases
, United States, , ,

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Methanol ,  Water ;  0 °C; 6 h, 25 - 30 °C
Referencia
Synthesis and crystal structure of 1-(cyano-(4-methoxyphenyl)methyl)cyclohexyl acetate
Mantelingu, K.; Kavitha, C. V.; Rangappa, K. S.; Naveen, S.; Sridhar, M. A.; et al, Molecular Crystals and Liquid Crystals, 2007, 469, 121-129

Métodos de producción 20

Condiciones de reacción
1.1 Catalysts: Sodium hydroxide ,  Tetrabutylammonium hydrogen sulfate Solvents: Water ;  rt → 0 °C; 15 °C
1.2 10 min, < 15 °C
1.3 Solvents: Water ;  2 h
Referencia
Process for the preparation of 2-(1-hydroxycyclohexyl)-2-phenylacetonitriles from cyclohexanone and the nucleophilic addition of phenylacetonitriles in the presence of base and phase-transfer catalysts
, India, , ,

1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol Raw materials

1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:93413-76-4)1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol
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Pureza:99%
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Shanghai Jinhuan Chemical CO., LTD.
(CAS:93413-76-4)1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol
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Pureza:98.00%
Cantidad:25kg
Precio ($):Informe